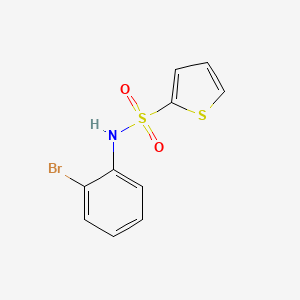

N-(2-bromophenyl)thiophene-2-sulfonamide

Description

Contextualization within the N-Aryl Sulfonamide Chemical Class

N-(2-bromophenyl)thiophene-2-sulfonamide belongs to the N-aryl sulfonamide class of organosulfur compounds. ontosight.aigoogle.com This group is characterized by a sulfonamide functional group (R−SO₂NR'R") where the nitrogen atom is directly attached to an aryl (aromatic ring) system. researchgate.net N-aryl sulfonamides are recognized as a highly important structural motif in medicinal chemistry and are found in a number of FDA-approved drugs. ontosight.aigoogle.com

The sulfonamide group itself is a key component in many therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding with biological targets. researchgate.net Compounds within the N-aryl sulfonamide class are noted for a wide spectrum of biological activities, including antibacterial, antitumor, and anti-HIV properties. nih.gov The synthesis and biological evaluation of novel sulfonamide derivatives, therefore, remains an active and important area of research in drug discovery. nih.gov

Significance of Thiophene (B33073) and Bromophenyl Moieties as Pharmacophores in Medicinal Chemistry

A pharmacophore is defined as the collection of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. frontiersin.org The structure of this compound contains two critical pharmacophoric moieties: thiophene and bromophenyl.

The thiophene ring , a five-membered sulfur-containing heterocycle, is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a vast number of biologically active compounds. nih.govresearchgate.net Its structural and electronic properties allow it to serve as a bioisosteric replacement for a phenyl ring, meaning it can often substitute for a benzene (B151609) ring in a drug molecule without losing biological activity. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net The sulfur atom in the ring can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its receptor target. nih.gov

The bromophenyl moiety (a phenyl ring substituted with a bromine atom) is also a significant feature in many pharmacologically active compounds. Bromophenols, which are found as natural secondary metabolites in marine algae, and their synthetic derivatives have shown potential as antioxidant and anticancer agents. nih.govbohrium.com The bromine atom, as a halogen, can alter the electronic properties and lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a bromophenyl group has been associated with various biological activities; for instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective kinase inhibitor with apoptosis-inducing properties, and N-[5-(4-bromophenyl)...]-N'-propylsulfamide (Macitentan) is a potent dual endothelin receptor antagonist. mdpi.comnih.gov Furthermore, bromophenyl-containing structures are often used as key intermediates in the synthesis of other complex, biologically active molecules. atlantis-press.com

Overview of Current Academic Research Trajectories for N-Arylthiophene-2-sulfonamides

Academic research into the broader class of N-arylthiophene-2-sulfonamides is diverse, with a primary focus on synthesizing novel derivatives and evaluating their potential as therapeutic agents. A significant area of investigation is in the field of infectious diseases.

Researchers have focused on synthesizing and testing these compounds for antibacterial activity , particularly against drug-resistant strains. For example, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and showed efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant "superbug". nih.gov One of the synthesized compounds, 5-bromo-N-propylthiophene-2-sulfonamide, demonstrated a potent minimum inhibitory concentration (MIC) of 0.39 μg/mL. nih.gov Other studies have utilized synthetic techniques like the Suzuki-Miyaura cross-coupling reaction to create libraries of 5-arylthiophene-2-sulfonamide derivatives, which were then screened for antibacterial and anti-urease activities. researchgate.net

Another research trajectory involves the development of antifungal agents . Scientists have designed and synthesized N-(thiophen-2-yl) nicotinamide (B372718) derivatives by combining the thiophene and nicotinic acid pharmacophores. Several of these compounds exhibited excellent fungicidal activity against cucumber downy mildew, with some showing higher potency than the commercial fungicide flumorph.

The table below summarizes selected research findings on various N-arylthiophene-2-sulfonamide derivatives, highlighting the diversity of their investigated biological activities.

| Compound Class/Derivative | Research Focus | Key Findings |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | Antibacterial Activity | Effective against NDM-1 producing Klebsiella pneumoniae. Compound 3b showed MIC of 0.39 μg/mL. nih.gov |

| 5-Arylthiophene-2-sulfonamides | Antibacterial & Urease Inhibition | Synthesized via Suzuki coupling; compounds showed varying levels of antibacterial and antiurease activity. researchgate.net |

| N-(Thiophen-2-yl) nicotinamides | Fungicidal Activity | Compounds 4a and 4f showed excellent activity against cucumber downy mildew, superior to commercial fungicides. |

| Thiophene-substituted heterocycles | Antimicrobial Activity | Thiophene derivatives with amide groups showed activity against drug-resistant Gram-negative bacteria like A. baumannii and E. coli. frontiersin.org |

This body of research underscores the continued interest in N-arylthiophene-2-sulfonamides as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2S2 |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C10H8BrNO2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H |

InChI Key |

NMRICTPHAULYCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Br |

solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Bromophenyl Thiophene 2 Sulfonamide and Its Analogues

Direct Synthesis Approaches for N-(2-bromophenyl)thiophene-2-sulfonamide

The direct synthesis of the target compound involves a two-part strategy: the formation of the essential thiophene-2-sulfonamide (B153586) core, followed by the crucial step of attaching the 2-bromophenyl group to the sulfonamide nitrogen.

The thiophene-2-sulfonamide unit is a foundational building block for a wide range of sulfonamide-containing compounds. Its synthesis is typically achieved through the sulfonation of thiophene (B33073) followed by amination. A prevalent and direct method involves the reaction of thiophene with chlorosulfonic acid. This electrophilic substitution reaction introduces a sulfonyl chloride group primarily at the 2-position of the thiophene ring due to the directing effect of the sulfur atom.

The resulting intermediate, thiophene-2-sulfonyl chloride, is then typically reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the primary thiophene-2-sulfonamide. This two-step process is a common and effective way to generate the core structure required for further coupling reactions.

Reaction Scheme for Thiophene-2-sulfonamide Formation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Sulfonation | Thiophene | Chlorosulfonic acid (ClSO₃H) | Thiophene-2-sulfonyl chloride |

Once the thiophene-2-sulfonamide core is obtained, the next step is the formation of the N-aryl bond between the sulfonamide nitrogen and the 2-bromophenyl group. This is typically achieved by reacting thiophene-2-sulfonyl chloride with 2-bromoaniline (B46623). However, for coupling a pre-formed primary sulfonamide with an aryl halide, modern cross-coupling reactions are employed.

Prominent methods for N-arylation of sulfonamides include the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. rsc.orglibretexts.orgorganic-chemistry.org It involves the reaction of an amine (or sulfonamide) with an aryl halide (like 2-bromotoluene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is often favored for its high yields and broad substrate scope. rsc.org

Ullmann Condensation: A classical method, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgacs.org

These coupling strategies provide robust pathways to link the 2-bromophenyl moiety directly to the sulfonamide nitrogen, completing the synthesis of the this compound scaffold.

Functionalization and Derivatization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the creation of diverse analogues. Key strategies include substitution on the thiophene ring, modification of the sulfonamide nitrogen, and cross-coupling reactions utilizing the bromo-substituent on the phenyl ring.

Introducing substituents onto the thiophene ring is a common strategy for creating analogues. The 5-position of the thiophene-2-sulfonamide core is particularly susceptible to electrophilic substitution. A primary method for functionalization involves starting with a pre-functionalized thiophene, such as 5-bromothiophene-2-sulfonamide (B1270684). This intermediate serves as a versatile platform for introducing a wide array of chemical groups, particularly through cross-coupling reactions as detailed in section 2.2.3. The synthesis of this key intermediate can be achieved by the bromination of thiophene-2-sulfonamide using reagents like N-bromosuccinimide (NBS).

The sulfonamide nitrogen provides another handle for derivatization. N-alkylation can be achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base. For instance, the N-alkylation of 5-bromothiophene-2-sulfonamide has been successfully performed using various alkyl bromides with lithium hydride (LiH) as the base in a solvent like dimethylformamide (DMF). nih.gov This approach allows for the introduction of ethyl, propyl, and isopropyl groups, among others, onto the sulfonamide nitrogen. nih.gov

Table of N-Alkylation Yields for 5-bromothiophene-2-sulfonamide

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Bromoethane (B45996) | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 1-Bromopropane (B46711) | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |

Data sourced from a study on the synthesis and activities of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

Further N-arylation can be accomplished using methods like the Chan-Evans-Lam (CEL) coupling, which employs copper catalysts to couple sulfonamides with arylboronic acids under aerobic conditions. rsc.org This reaction offers a pathway to synthesize derivatives with different aryl groups attached to the sulfonamide nitrogen.

Cross-coupling reactions are arguably the most powerful tools for the structural diversification of the this compound scaffold. The two bromine atoms—one on the phenyl ring of the parent compound and one potentially introduced at the 5-position of the thiophene ring—serve as excellent handles for these transformations.

The Suzuki-Miyaura reaction, a palladium-catalyzed coupling of an organoboron reagent with an organic halide, is extensively used. nih.govlibretexts.org

Diversification of the Phenyl Moiety: The bromine atom on the 2-bromophenyl group can readily participate in Suzuki-Miyaura coupling. By reacting this compound with various aryl or heteroaryl boronic acids, the bromine can be replaced with a wide range of substituents, leading to a diverse library of biaryl or heteroaryl-aryl sulfonamides.

Diversification of the Thiophene Moiety: Similarly, if starting with a 5-bromo-N-(2-bromophenyl)thiophene-2-sulfonamide intermediate, the bromine on the thiophene ring can be used for Suzuki-Miyaura coupling. This allows for the introduction of aryl groups at the 5-position of the thiophene ring. nih.gov Studies have shown this to be a facile method, with various aryl boronic acids being coupled to the 5-position of N-alkylated 5-bromothiophene-2-sulfonamides in good to fair yields. nih.gov

Examples of Suzuki-Miyaura Coupling on the Thiophene Ring

| Starting Material | Coupling Partner (ArB(OH)₂) | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-propyl-5-phenylthiophene-2-sulfonamide | 56 |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide | 58 |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide | 62 |

| 5-bromo-N-propylthiophene-2-sulfonamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide | 72 |

Data adapted from research on the Suzuki-Miyaura cross-coupling on 5-bromo-N-propylthiophene-2-sulfonamide. nih.gov

These cross-coupling strategies provide a modular and highly effective approach to systematically modify the scaffold, enabling the exploration of structure-activity relationships for various applications.

Design and Synthesis of Hybrid Sulfonamide Structures Incorporating Thiophene and Bromophenyl Moieties

The synthesis of hybrid molecules combining thiophene and bromophenyl moieties within a sulfonamide linkage represents a significant area of interest in medicinal chemistry. The design of these structures, exemplified by this compound, involves the strategic coupling of a thiophene-2-sulfonyl group with a 2-bromoaniline scaffold. This hybridization creates a unique molecular architecture with potential for diverse biological activities. The synthetic approach to these compounds is primarily centered on the formation of the sulfonamide bond, a robust and well-established reaction in organic synthesis.

The general synthetic strategy for this compound and its analogues involves a two-step process. The first step is the preparation of the key intermediate, thiophene-2-sulfonyl chloride. This is most commonly achieved through the direct chlorosulfonation of thiophene using chlorosulfonic acid jcsp.org.pk. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, primarily at the 2-position due to the directing effects of the sulfur atom in the ring .

The second and final step is the reaction of the synthesized thiophene-2-sulfonyl chloride with 2-bromoaniline to form the desired this compound. This reaction is a nucleophilic substitution at the sulfonyl chloride group by the amino group of the aniline (B41778) derivative. Such reactions of 2-thiophenesulfonyl chloride with substituted anilines are well-documented and typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct chemicalbook.comsigmaaldrich.com.

A plausible reaction scheme for the synthesis of this compound is presented below:

Step 1: Synthesis of Thiophene-2-sulfonyl chloride

In this step, thiophene reacts with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.

Step 2: Synthesis of this compound

In the final step, thiophene-2-sulfonyl chloride is reacted with 2-bromoaniline in the presence of a base (e.g., pyridine (B92270) or triethylamine) to afford this compound.

Detailed research findings on the synthesis of analogous structures, such as 5-bromo-N-alkylthiophene-2-sulfonamides, further support the feasibility of this synthetic approach. In these syntheses, 5-bromothiophene-2-sulfonamide is reacted with various alkyl bromides to yield the corresponding N-alkylated products nih.gov. This demonstrates the reactivity of the sulfonamide nitrogen, which can be readily functionalized.

Furthermore, studies on the Suzuki cross-coupling reactions of 5-bromothiophene-2-sulfonamide with various aryl boronic acids have been reported to produce 5-arylthiophene-2-sulfonamide derivatives researchgate.net. This highlights the utility of the brominated thiophene scaffold for further structural diversification and the creation of a library of hybrid compounds.

The following table summarizes the key reactants and products in the synthesis of this compound.

| Reactant/Product | Chemical Structure | Role in Synthesis |

| Thiophene |  | Starting material for the thiophene moiety |

| Chlorosulfonic acid |  | Reagent for chlorosulfonation |

| Thiophene-2-sulfonyl chloride |  | Key intermediate |

| 2-Bromoaniline |  | Source of the bromophenyl moiety |

| This compound | thiophene-2-sulfonamide.png) | Final hybrid compound |

The design and synthesis of these hybrid structures are driven by the desire to combine the pharmacophoric features of both the thiophene sulfonamide and the bromophenyl groups in a single molecule. The synthetic methodologies employed are generally robust and allow for the generation of a variety of analogues by modifying either the thiophene or the aniline starting materials.

Structure Activity Relationship Sar Investigations of N 2 Bromophenyl Thiophene 2 Sulfonamide Analogues

Role of Bromine Substitution Position on the Phenyl Ring in Modulating Activity

The position of the bromine atom on the phenyl ring of N-phenylthiophene-2-sulfonamide derivatives has a significant impact on their biological activity. Studies have shown that the ortho, meta, or para substitution of the bromine atom can lead to substantial differences in potency.

For instance, in the context of antimicrobial activity, the position of a chloro substituent, a halogen with similar electronic properties to bromine, on the phenyl ring of thiophene (B33073) derivatives demonstrated a clear positional effect. A meta-substituted compound showed more potent activity against A. baumannii and E. coli compared to its para-substituted counterpart. frontiersin.org Specifically, the meta-derivative exhibited a minimum inhibitory concentration (MIC) of 16 mg/L against both pathogens, whereas the para-derivative's MIC was significantly higher at 32 and 64 mg/L, respectively. frontiersin.org

Table 1: Effect of Halogen Position on Antimicrobial Activity

| Compound | Halogen Position | MIC against A. baumannii (mg/L) | MIC against E. coli (mg/L) |

| Thiophene 2 | meta-chloro | 16 | 16 |

| Thiophene 3 | para-chloro | 32 | 64 |

Influence of N-Substitutions on the Sulfonamide Moiety on Biological Potency

Modifications at the nitrogen atom of the sulfonamide group (–SO₂NH–) are a critical aspect of SAR studies for N-(2-bromophenyl)thiophene-2-sulfonamide analogues. The nature of the substituent on the nitrogen can profoundly affect the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its biological potency.

The sulfonamide moiety is a key pharmacophore in a wide range of biologically active compounds. nih.govresearchgate.net N-alkylation of the sulfonamide nitrogen has been explored to generate novel derivatives with potentially enhanced biological properties. For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated that the length and branching of the alkyl chain can influence both the synthetic yield and the biological activity. nih.gov The reaction of 5-bromothiophene-2-sulfonamide (B1270684) with bromoethane (B45996) and 1-bromopropane (B46711) resulted in yields of 72% and 78% for the corresponding N-ethyl and N-propyl derivatives, respectively. nih.gov In contrast, the use of isopropyl bromide led to a lower yield of 62%, likely due to steric hindrance. nih.gov

Furthermore, the introduction of more complex substituents on the nitrogen has been investigated. However, incorporating bulky groups such as 2-(1-benzylpiperidin-4-yl)ethyl or morpholinophenyl did not lead to an improvement in antibacterial activity, with MIC values remaining high (>64 mg/L). frontiersin.org This suggests that steric bulk at the N-position may be detrimental to activity, potentially by preventing optimal binding to the target. In contrast, N-acylsulfonamides, also known as sulfacetamides, represent another important class of modifications with significant biological activities. nih.gov

Table 2: Yield of N-Alkylated 5-Bromothiophene-2-sulfonamides

| Alkylating Agent | N-Substituent | Yield (%) |

| Bromoethane | Ethyl | 72 |

| 1-Bromopropane | Propyl | 78 |

| Isopropyl bromide | Isopropyl | 62 |

Effect of Thiophene Ring Substituents on Activity and Selectivity

The thiophene ring is a versatile scaffold in medicinal chemistry, and substitution on this heterocyclic core is a key strategy for modulating the activity and selectivity of this compound analogues. researchgate.net The electronic and steric properties of substituents on the thiophene ring can influence the molecule's interaction with its biological target.

For example, the introduction of a bromine atom at the 5-position of the thiophene ring has been utilized as a handle for further diversification through reactions like the Suzuki-Miyaura cross-coupling. nih.govdoaj.org This allows for the synthesis of a library of 5-arylthiophene-2-sulfonamides, where the nature of the aryl group can be systematically varied to probe its effect on biological activity. doaj.org

In the context of antimicrobial agents, the presence of the thiophene ring itself is considered crucial for activity. frontiersin.org Structure-activity relationship studies on thiophene-2-carboxamide derivatives have shown that the nature of the substituent at the 3-position significantly impacts their antioxidant and antibacterial properties. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives exhibited more potent activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This highlights the importance of specific functional groups on the thiophene ring in mediating biological effects.

Furthermore, the replacement of the thiophene ring with other heterocycles, such as furan (B31954) or thiazole, has been investigated. In one study, this modification did not lead to a significant improvement in antibacterial activity compared to the parent thiophene compound, underscoring the privileged nature of the thiophene scaffold in that particular series. frontiersin.org

Conformational Analysis and Stereochemical Impact on Ligand-Target Interactions

The three-dimensional arrangement of a molecule, its conformation and stereochemistry, is a critical determinant of its biological activity. For this compound analogues, understanding the preferred spatial orientation and the impact of chiral centers is essential for elucidating the mechanism of ligand-target interactions.

Conformational analysis helps to identify the low-energy conformations that a molecule is likely to adopt in a biological environment. The relative orientation of the bromophenyl and thiophene-2-sulfonamide (B153586) moieties can be influenced by the rotational barriers around the N-C (phenyl) and N-S bonds. These conformational preferences can dictate how the molecule fits into the binding pocket of its target protein.

In silico molecular docking studies are often employed to predict the binding modes of these analogues. For instance, the docking of 5-bromo-N-propylthiophene-2-sulfonamide into the active site of New Delhi Metallo-β-lactamase revealed key interactions. nih.gov The oxygen atoms of the sulphonyl group were found to form hydrogen bonds with Trp87 and Asp118, while the thiophene ring established a π-π interaction with His116. nih.gov Such studies provide valuable insights into the specific amino acid residues involved in binding and can guide the design of more potent inhibitors.

While this compound itself is achiral, the introduction of chiral centers in its analogues can have a profound impact on activity. Stereoisomers can exhibit significantly different biological potencies and pharmacokinetic profiles due to their distinct spatial arrangements, which can lead to differential interactions with a chiral biological target.

Development of Predictive SAR Models for Analogues

To streamline the drug discovery process and reduce the need for exhaustive synthesis and testing, computational methods are employed to develop predictive structure-activity relationship (SAR) models. These models aim to establish a quantitative relationship between the structural features of this compound analogues and their biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a common approach where various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are correlated with biological activity using statistical methods. Such models can help in predicting the activity of newly designed compounds before their synthesis.

Pharmacophore modeling is another powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated that represents the key features for ligand-target binding, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Molecular docking simulations, as mentioned previously, also contribute to the development of predictive models by providing insights into the binding modes and energies of different analogues. researchgate.net By combining these computational approaches, researchers can build robust predictive models that can guide the rational design of novel this compound analogues with improved potency and selectivity.

Computational Chemistry and Advanced Molecular Modeling of N 2 Bromophenyl Thiophene 2 Sulfonamide

Quantum Chemical Calculations (DFT-based analysis)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. semanticscholar.org By employing functionals like B3LYP with various basis sets, researchers can accurately predict a wide range of molecular characteristics. semanticscholar.orgnih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene (B33073) sulfonamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. semanticscholar.orgmdpi.com The specific gap for N-(2-bromophenyl)thiophene-2-sulfonamide would be influenced by the electronic effects of the bromophenyl and thiophene rings. The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. malayajournal.org In related structures, the HOMO is often localized over the thiophene and phenyl rings, while the LUMO can be distributed across the sulfonamide bridge and the aromatic systems. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -2.0 |

Note: Values are based on computational studies of various thiophene sulfonamide derivatives and provide an expected range. semanticscholar.orgmdpi.comresearchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgchemrxiv.org The MESP map displays different potential values on the molecular surface using a color spectrum.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are often located around hydrogen atoms, particularly the N-H proton of the sulfonamide group. researchgate.net

Green Regions : Denote areas of neutral or near-zero potential.

For this compound, the MESP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group and potentially the sulfur atom of the thiophene ring. researchgate.net A region of positive potential (blue) would be expected around the hydrogen atom attached to the sulfonamide nitrogen, indicating its acidic nature and potential to act as a hydrogen bond donor. chemrxiv.orgchemrxiv.org

DFT calculations can accurately predict spectroscopic data, which can be used to confirm the structure of a synthesized compound. dntb.gov.uanih.gov

Infrared (IR) Spectroscopy : Theoretical calculations can predict the vibrational frequencies of the molecule. For sulfonamides, characteristic stretching vibrations include the N-H stretch (typically 3200-3300 cm⁻¹), asymmetric and symmetric S=O stretches (around 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively), and S-N and C-N stretches (900-950 cm⁻¹ and 1170-1300 cm⁻¹, respectively). researchgate.net Comparing the computed spectrum with experimental data helps in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning peaks in the experimental spectra and confirming the molecular structure. The calculated values for related N-phenyl benzenesulfonamides have shown good correlation with experimental results. researchgate.net

Molecules with large hyperpolarizability are of interest for applications in nonlinear optics (NLO). acs.org DFT calculations can estimate NLO properties, such as the first-order hyperpolarizability (β₀). mdpi.com Thiophene sulfonamide derivatives are studied for their NLO response due to the presence of electron donor and acceptor groups connected by a π-conjugated system. dntb.gov.ua

The NLO response is inversely related to the HOMO-LUMO gap; molecules with smaller energy gaps tend to have larger hyperpolarizability values. mdpi.comacs.org The presence of strong electron-withdrawing groups, such as the sulfonyl group, and electron-donating systems can enhance the NLO properties. researchgate.net For a series of thiophene sulfonamides, the calculated hyperpolarizability values were found to be influenced by the substituents on the aromatic rings. mdpi.com Compounds with a smaller HOMO-LUMO gap generally exhibit a higher NLO response. mdpi.comdntb.gov.ua

DFT calculations can be used to determine various thermodynamic parameters, such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. researchgate.net These parameters provide insights into the stability of the molecule at different temperatures. Additionally, global reactivity descriptors can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity and stability. mdpi.comdntb.gov.ua

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

Note: These descriptors are derived from HOMO and LUMO energies obtained from DFT calculations. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein target. nih.govmdpi.com

Docking studies on various thiophene and sulfonamide derivatives have been performed against numerous protein targets, including enzymes like cyclooxygenase-2 (COX-2), dihydrofolate reductase, and various bacterial proteins. mdpi.comnih.govresearchgate.net The simulations identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For this compound, a docking simulation would likely show the sulfonamide group acting as a crucial pharmacophore. The SO₂ moiety's oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov The thiophene and bromophenyl rings can engage in hydrophobic or π-stacking interactions with nonpolar residues in the protein's active site. The docking score, typically given in kcal/mol, provides an estimate of the binding affinity, with more negative scores indicating a stronger interaction. nih.gov

Prediction of Ligand-Target Binding Interactions and Modes

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a target protein. For thiophene sulfonamide derivatives, including this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the nature of their interactions.

Research has shown that thiophene sulfonamide scaffolds can bind to a variety of enzymes and receptors. Molecular docking studies on a series of these derivatives have revealed notable docking scores, often ranging from -6 to -12 kcal/mol, indicating strong binding affinities. nih.govresearchgate.net The binding modes are typically characterized by a combination of interactions that anchor the ligand within the active site of the target protein.

Key interactions frequently observed in these complexes include:

Hydrogen Bonding: The sulfonamide group is a critical pharmacophore, often forming hydrogen bonds with residues in the protein's active site. nih.gov

Hydrophobic Interactions: The thiophene and bromophenyl rings typically engage in hydrophobic and π-stacking interactions with nonpolar residues, which are crucial for the stability of the complex. nih.govresearchgate.net

Electrostatic Interactions: The electronegative oxygen and sulfur atoms of the sulfonamide group can participate in electrostatic and salt-bridge interactions. nih.govdiva-portal.org

Potential protein targets identified for related thiophene sulfonamide compounds through these methods include human carbonic anhydrase isoenzymes (hCA-I and hCA-II), the Angiotensin II type 2 receptor (AT2R), and cyclin-dependent kinase 5 (Cdk5). researchgate.netdiva-portal.orgscilifelab.senih.gov For instance, docking studies against the AT2 receptor have successfully explored the binding modes of N-(heteroaryl)thiophene sulfonamides, providing a basis for understanding how this compound might interact with this target. diva-portal.orgscilifelab.se

| Potential Protein Target | Observed Interaction Types | Significance |

|---|---|---|

| Carbonic Anhydrase (hCA-I, hCA-II) | Coordination with catalytic zinc ion, Hydrogen bonding | The sulfonamide moiety is a key inhibitor of this enzyme family. nih.gov |

| Angiotensin II Type 2 Receptor (AT2R) | Salt-bridge interactions, Hydrogen bonding, Hydrophobic clusters | Identifies the compound as a potential ligand for cardiovascular applications. diva-portal.org |

| Cyclin-Dependent Kinase 5 (Cdk5) | Hydrogen bonds, Hydrophobic interactions with ATP-binding site | Suggests potential for use in neurological disorders. researchgate.net |

Identification of Key Binding Residues and Hotspots within Active Sites

Beyond predicting binding modes, computational models can pinpoint specific amino acid residues—often termed "hotspots"—that are critical for the ligand's binding and activity. nih.gov These hotspots are regions within the protein's binding pocket that contribute disproportionately to the binding energy. nih.gov For thiophene sulfonamide derivatives, several studies have identified such key residues.

In the context of the Angiotensin II type 2 receptor, modeling suggests that high-affinity ligands are anchored via salt-bridge interactions with residues such as Arginine 182 (R182) and Lysine 215 (K215). diva-portal.org A hydrogen bond often forms between the sulfonamide nitrogen and Threonine 125 (T125), while the phenyl ring fits into a hydrophobic pocket lined by residues like Tyrosine 51 (Y51) and Tyrosine 103 (Y103). diva-portal.org

Similarly, for Cdk5/p25, studies on related compounds have shown that the thiophene-2-sulfonamide (B153586) moiety can form polar hydrogen bond interactions with the carbonyl group of Aspartate 86 (Asp86). researchgate.net Furthermore, hydrophobic interactions with Lysine 33 (Lys33), Phenylalanine 80 (Phe80), Isoleucine 10 (Ile10), and Valine 18 (Val18) have been identified as critical for the pharmacological inhibition of Cdk5. researchgate.net

| Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|

| Angiotensin II Type 2 Receptor (AT2R) | R182, K215 | Salt-bridge |

| T125 | Hydrogen Bond | |

| Y51, Y103, W100, L124 | Hydrophobic | |

| Cyclin-Dependent Kinase 5 (Cdk5) | Asp86 | Hydrogen Bond |

| Lys33, Phe80, Ile10, Val18 | Hydrophobic |

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful method for studying the physical movements of atoms and molecules over time, offering a dynamic view of the ligand-protein complex that complements the static picture from molecular docking. nih.gov

Analysis of Ligand-Protein Complex Dynamics and Stability

MD simulations are frequently used to assess the stability of a ligand-protein complex once the initial binding pose has been predicted by docking. nih.gov The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A complex is generally considered stable if the RMSD values remain low (e.g., below 3.0 Å) and fluctuate around a constant value, indicating that the ligand remains securely bound in the active site. researchgate.netnih.gov

For thiophene-based derivatives, MD simulations have confirmed stable binding to various targets. mdpi.com For example, simulations of candidate inhibitors complexed with Cdk5/p25 have shown stable hydrogen bond interactions with the ATP-binding site residues throughout 30-nanosecond simulations. researchgate.net RMSD analysis of such ligand-protein complexes is a key method for validating the stability of the compound in the binding site of target proteins. nih.gov

Conformational Changes and Flexibility Studies

These simulations can reveal subtle but important dynamic changes. For instance, the side chains of certain residues might reorient to better accommodate the ligand, a phenomenon known as "induced fit." nih.gov This flexibility is crucial for achieving optimal binding and can be missed by more rigid docking approaches. The analysis of a stable radius of gyration (Rg) during a simulation suggests that the complex maintains a compact structure with a fixed binding pocket location. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Derivation of Predictive Models for Biological Activity

For sulfonamide and thiophene derivatives, several QSAR models have been developed to predict their biological activities, such as anticancer or antimicrobial effects. nih.govnih.govjetir.org These models are typically built using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov The reliability and predictive performance of these models are rigorously validated using statistical metrics like the determination coefficient (R²) for the training set and the cross-validated correlation coefficient (q²) for a test set. nih.govmdpi.com

These studies have identified several key molecular descriptors that are essential for the biological activity of this class of compounds. nih.gov Important predictors often include:

Physicochemical Properties: Mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP). nih.gov

Topological and Electrotopological Descriptors: These indices quantify aspects of molecular structure, such as the presence and arrangement of specific atoms and bonds (e.g., C-N, S=O, -NH2 groups). jetir.org

By identifying which structural features positively or negatively influence activity, QSAR models provide valuable guidance for the rational design of new, more potent this compound derivatives. nih.gov

| QSAR Descriptor Type | Examples | Influence on Biological Activity |

|---|---|---|

| Physicochemical | Mass, Polarizability, Electronegativity, van der Waals volume | Correlates with the overall size, shape, and electronic properties influencing binding. nih.gov |

| Topological | T_T_N_7 (distance between two nitrogen atoms by 7 bonds) | Describes the spatial arrangement of key functional groups. jetir.org |

| Electrotopological | SsNH2E-index, SdOE-index | Quantifies the electronic influence of specific substructures like -NH2 and =O groups. jetir.org |

Identification of Physicochemical Descriptors Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) studies on sulfonamide derivatives consistently highlight the importance of specific physicochemical descriptors in determining their biological activity. nih.govresearchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For this compound, these descriptors are crucial for its interaction with biological targets.

Electronic Descriptors: The electronic environment of the molecule, dictated by the thiophene ring, the sulfonamide bridge, and the bromophenyl group, is a key determinant of its activity. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com The HOMO-LUMO energy gap can indicate the molecule's stability and polarizability. researchgate.net Furthermore, the electrophilicity index and chemical hardness are quantum chemical parameters that provide insights into the molecule's ability to accept electrons, which can be critical for covalent or pseudo-covalent interactions with a biological target. dntb.gov.ua

Steric and Topological Descriptors: The three-dimensional arrangement of the atoms in this compound influences its ability to fit into the binding site of a target protein. Steric parameters like molecular volume, surface area, and specific conformational angles (dihedrals) govern the complementarity between the ligand and its receptor. qub.ac.uk The bromine atom on the phenyl ring, for instance, introduces significant steric bulk that can either be favorable for binding by occupying a specific hydrophobic pocket or detrimental if it leads to steric clashes.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical factor for a molecule's pharmacokinetic and pharmacodynamic properties. It influences membrane permeability, solubility, and binding to hydrophobic pockets within a protein. For sulfonamides, a balanced lipophilicity is often required for optimal activity. nih.gov

The following table provides a representative analysis of physicochemical descriptors that could be correlated with the biological activity of this compound, based on studies of analogous compounds.

| Descriptor Category | Physicochemical Descriptor | Potential Correlation with Activity |

| Electronic | HOMO-LUMO Energy Gap (ΔE) | A smaller ΔE may suggest higher reactivity and better interaction with the target. mdpi.com |

| Electrophilicity Index (ω) | A higher ω could indicate a greater capacity to accept electrons, potentially enhancing binding affinity. dntb.gov.ua | |

| Dipole Moment | Influences long-range interactions with the polar regions of a binding site. | |

| Steric/Topological | Molecular Volume | Optimal volume is necessary for fitting within the constraints of a receptor's active site. qub.ac.uk |

| Solvent Accessible Surface Area (SASA) | Affects solubility and the extent of interaction with the biological target. | |

| Hydrophobic | LogP | A balanced LogP value is often crucial for both target affinity and favorable pharmacokinetic properties. nih.gov |

Structural Bioinformatics and Chemoinformatics Applications

Structural bioinformatics and chemoinformatics are indispensable tools for elucidating the mechanism of action and for the rational design of novel analogs of this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking could be employed to simulate its interaction with the active site of a target enzyme, such as carbonic anhydrase or a bacterial dihydropteroate synthase. researchgate.netnih.gov Such studies can reveal key interactions, like hydrogen bonds formed by the sulfonamide group with active site residues and hydrophobic interactions involving the thiophene and bromophenyl rings. rjb.ro

Pharmacophore Modeling: Based on the structural features of active thiophene sulfonamides, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used for virtual screening of large compound libraries to identify novel molecules with potentially similar or improved activity.

ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These in silico predictions are valuable in the early stages of drug discovery to identify potential liabilities and to guide the design of analogs with more favorable pharmacokinetic profiles.

The table below summarizes the potential applications of structural bioinformatics and chemoinformatics for the study of this compound.

| Application | Description | Potential Insights |

| Molecular Docking | Predicts the binding mode and affinity of the compound to a specific protein target. | Identification of key amino acid residues involved in binding; understanding the structure-activity relationship (SAR). acs.orguobaghdad.edu.iq |

| Pharmacophore Modeling | Creates a 3D model of the essential features required for biological activity. | Facilitates virtual screening for new hits and provides a blueprint for the design of novel analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties with biological activity to build predictive models. benthamdirect.comresearchgate.net | Predicts the activity of untested compounds and guides the optimization of lead molecules. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex over time. | Assesses the stability of the binding pose and provides insights into the conformational changes upon binding. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and identification of potential developmental issues. |

Emerging Research Avenues and Prospects for N 2 Bromophenyl Thiophene 2 Sulfonamide Research

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

The principles of rational drug design are central to the evolution of N-(2-bromophenyl)thiophene-2-sulfonamide research. This approach leverages an understanding of structure-activity relationships (SAR) to guide the synthesis of new analogues with improved therapeutic profiles. Key strategies in this domain will likely involve systematic modifications to the core structure to optimize interactions with biological targets.

Future efforts in the rational design of analogues could focus on several key areas:

Modification of the Phenyl Ring: The bromine substituent on the phenyl ring is a critical feature. Future studies could explore the replacement of bromine with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups to modulate the electronic and steric properties of the molecule. The introduction of additional substituents on the phenyl ring could also be explored to enhance target binding or improve pharmacokinetic properties.

Functionalization of the Thiophene (B33073) Ring: The thiophene ring is another key area for modification. The synthesis of derivatives with substituents at other positions on the thiophene ring could lead to analogues with altered biological activity. For instance, the introduction of alkyl or aryl groups could influence the compound's lipophilicity and, consequently, its cell permeability and target engagement.

Alterations to the Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore. Modifications to this linker, such as N-alkylation or the incorporation of the sulfonamide into a cyclic system, could lead to compounds with novel pharmacological properties.

The following table outlines potential structural modifications and their anticipated impact on the properties of this compound analogues.

| Molecular Scaffold Modification | Potential Substituents | Anticipated Impact |

| Phenyl Ring | -F, -Cl, -CH3, -OCH3 | Modulation of electronic properties, lipophilicity, and metabolic stability. |

| Thiophene Ring | Alkyl chains, substituted aryl groups | Alteration of steric bulk, potential for new target interactions, and modified solubility. |

| Sulfonamide Linker | N-methylation, cyclization | Changes in hydrogen bonding capacity, conformational rigidity, and pharmacokinetic profile. |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, which involves the design of single molecules that can modulate multiple targets. This approach is particularly relevant for complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. Sulfonamide derivatives are recognized for their broad range of biological activities, making them excellent candidates for the development of multi-target agents. nih.gov

Future research on this compound could explore its potential as a polypharmacological agent. This would involve screening the compound and its rationally designed analogues against a wide range of biological targets implicated in various diseases. For instance, some thiophene-based compounds have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2), a validated approach in cancer therapy. mdpi.com A systematic investigation into the multi-target profile of this compound could uncover novel therapeutic applications.

The development of multi-target drugs from this scaffold could follow a network-based approach, where the interactions between drugs and multiple targets are mapped and analyzed. plos.org This can help in identifying key nodes in disease pathways that can be simultaneously modulated by a single compound.

Development of Advanced Synthetic Methodologies for Scaffold Diversification

The exploration of the full therapeutic potential of the this compound scaffold is contingent on the availability of efficient and versatile synthetic methods. The development of advanced synthetic strategies will be crucial for generating diverse libraries of analogues for biological screening.

Recent advances in synthetic organic chemistry offer powerful tools for the diversification of this scaffold. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wide variety of aryl and heteroaryl groups onto the thiophene or phenyl rings. nih.gov This methodology has been successfully used to synthesize libraries of 5-arylthiophene-2-sulfonamides from 5-bromothiophene-2-sulfonamide (B1270684). nih.gov

Future synthetic efforts could focus on:

Combinatorial Chemistry: The use of combinatorial approaches, where large numbers of related compounds are synthesized simultaneously, can accelerate the discovery of lead compounds.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency, and could be applied to the multi-step synthesis of this compound analogues.

Novel Heterocycle Synthesis: The development of new methods for the synthesis and functionalization of the thiophene ring itself will expand the accessible chemical space. researchgate.netespublisher.com

The table below summarizes some advanced synthetic methodologies and their applicability to the diversification of the this compound scaffold.

| Synthetic Methodology | Application | Potential for Diversification |

| Suzuki-Miyaura Cross-Coupling | Arylation of the thiophene and phenyl rings. nih.gov | High, allows for the introduction of a wide range of (hetero)aryl groups. |

| Buchwald-Hartwig Amination | Formation of the sulfonamide bond under milder conditions. | Moderate, can improve yields and substrate scope. |

| C-H Activation | Direct functionalization of the thiophene and phenyl rings. | High, enables the introduction of functional groups at previously inaccessible positions. |

Integration of In Silico and Experimental Research Paradigms for Drug Discovery

The synergy between computational (in silico) and experimental approaches is a cornerstone of modern drug discovery. For this compound, integrating these paradigms can streamline the identification of promising analogues and elucidate their mechanisms of action.

In silico methods that can be applied include:

Molecular Docking: This technique can predict the binding orientation of this compound and its analogues within the active site of a target protein. This information can guide the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of novel compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of conformational changes.

These computational predictions must be validated through experimental research. The synthesis of predicted high-activity compounds followed by their biological evaluation in relevant assays is essential to close the design-synthesize-test-learn cycle. This integrated approach has been successfully applied to other thiophene-based compounds. bohrium.com

Development of Novel Assay Systems for Deeper Mechanistic Elucidation

A thorough understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. This requires the use of sophisticated assay systems that can probe its effects at the molecular, cellular, and organismal levels.

While initial studies may involve broad screening for biological activity, future research will necessitate the development of more specific and sensitive assays. Depending on the identified therapeutic area, these could include:

Target-Based Assays: Once a specific molecular target is identified, biochemical and biophysical assays can be developed to quantify the compound's binding affinity and inhibitory potency.

Cell-Based Assays: Cellular assays are essential for evaluating the compound's effects in a more biologically relevant context. These can include assays for cell viability, proliferation, apoptosis, and specific signaling pathways.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to assess the effects of the compound on cellular morphology and function without a preconceived target.

The development of novel assay systems will be instrumental in de-convoluting the mechanism of action, identifying potential off-target effects, and providing a more comprehensive understanding of the therapeutic potential of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves microwave-assisted coupling of a 5-bromo-thiophene-2-sulfonamide precursor with 2-bromophenylboronic acid derivatives. Key conditions include:

- Catalyst: Pd(PPh₃)₄ or dichlorobis(triphenylphosphine)palladium(II) .

- Base: NaOtBu or K₂CO₃ in anhydrous THF/toluene .

- Microwave irradiation (60°C, 10 min) improves reaction efficiency compared to conventional heating, achieving yields >85% . Post-synthesis purification involves extraction (EtOAC/HCl/brine), drying (Na₂SO₄), and column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond lengths, angles, and conformation. Monoclinic space groups (e.g., P21/c) are common, with unit cell parameters such as a = 10.58 Å, b = 13.15 Å, and β = 95.48° observed in related sulfonamides .

- Spectroscopy : NMR (¹H/¹³C) confirms regioselectivity, while mass spectrometry (HRMS) validates molecular weight.

Q. What safety precautions are recommended for handling this compound?

- Hazard statements (e.g., H302 for oral toxicity) necessitate PPE (gloves, goggles) and proper ventilation.

- Storage: Sealed containers in dry, room-temperature environments to prevent decomposition .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Crystal structures reveal intermolecular interactions (e.g., S=O···H–N hydrogen bonds, π-π stacking) that stabilize the lattice. These interactions correlate with thermal stability and solubility profiles, critical for formulation in biological assays .

Q. What role does the bromophenyl-thiophene scaffold play in biological activity, and are there structure-activity relationship (SAR) trends?

Analogous sulfonamides (e.g., STF-083010) exhibit enzyme inhibition (e.g., IRE1α endonuclease) via thiophene sulfonamide coordination to catalytic sites. The 2-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration in glioma studies . SAR studies suggest electron-withdrawing substituents (e.g., Br, NO₂) at the phenyl ring enhance potency .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data?

- Yield discrepancies : Optimize catalyst loading (e.g., 0.5–1 mol% Pd) and solvent polarity. Microwave synthesis reduces side reactions compared to thermal methods .

- Crystallographic variations : Compare temperature-dependent data (e.g., 100 K vs. 298 K) to assess thermal motion effects. SHELX refinement protocols should use high-resolution (<1 Å) data to minimize R-factor discrepancies .

Q. What advanced computational methods support the design of derivatives with improved bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.